

Application Notes: SB225002 in Acute Lung Injury (ALI) Models

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Compound of Interest

Compound Name: SB225002

Cat. No.: B1683915

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Introduction

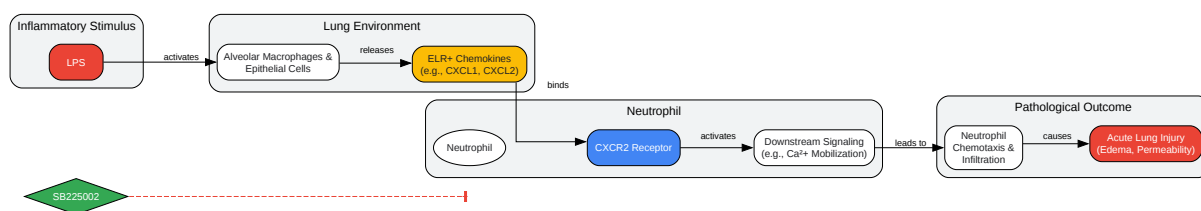
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange.[1] A key pathological feature is the excessive infiltration of neutrophils into the lung interstitium and alveolar space.[2][3] This process is largely mediated by the chemokine receptor CXCR2, which is predominantly expressed on neutrophils.[4][5] **SB225002** is a potent and selective non-peptide antagonist of CXCR2, making it a valuable tool for investigating the role of the CXCR2 signaling axis in ALI and a potential therapeutic agent.[4][6][7] These notes provide an overview and detailed protocols for the application of **SB225002** in preclinical, lipopolysaccharide (LPS)-induced ALI models.

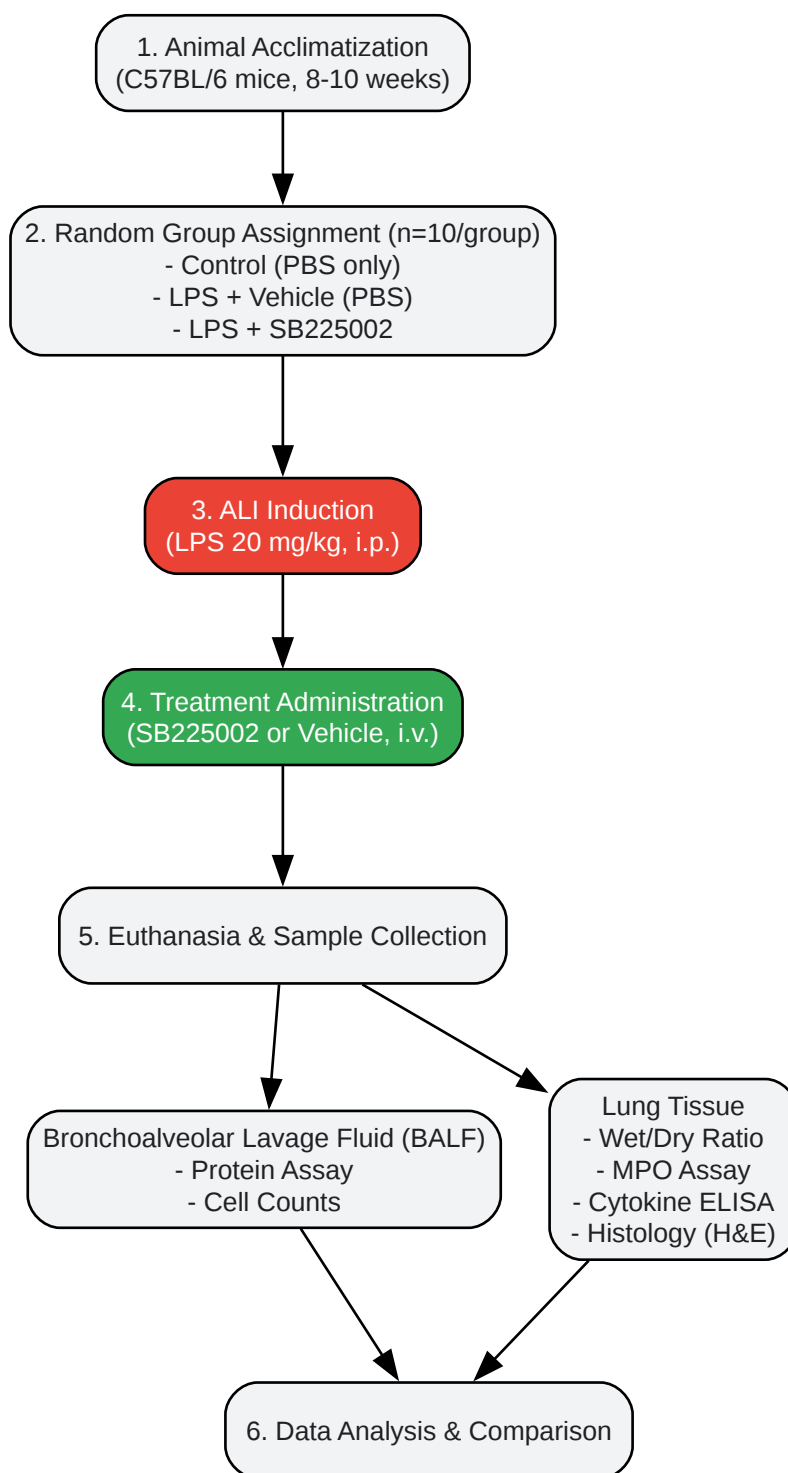
Mechanism of Action

In the context of ALI, inflammatory stimuli like LPS trigger resident lung cells (e.g., macrophages and epithelial cells) to release ELR+ CXC chemokines, such as CXCL1 (KC) and CXCL2 (MIP-2) in rodents.[4][8] These chemokines bind to the CXCR2 receptor on neutrophils, initiating a downstream signaling cascade that results in neutrophil chemotaxis, adhesion, and migration into the lung tissue.[2][4] The influx of activated neutrophils contributes to lung damage through the release of proteases, reactive oxygen species, and inflammatory mediators.[3]

SB225002 acts by competitively binding to the CXCR2 receptor, thereby blocking its interaction with cognate chemokines.[7] This inhibition prevents neutrophil activation and subsequent

migration to the site of inflammation, which has been shown to significantly ameliorate the pathological features of ALI, including pulmonary edema, vascular permeability, and overall lung injury.[4][5]





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